4-nitro-N-(2-oxothiolan-3-yl)benzamide
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Overview
Description
4-nitro-N-(2-oxothiolan-3-yl)benzamide is a chemical compound with a molecular weight of 266.28 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset for various demanding applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 4-nitrobenzoic acid with 2-oxothiolan-3-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as tetrabutoxytitanium or boric acid, with the addition of PEG-400 to enhance catalytic activity . The reaction occurs in a temperature range from 160 to 185°C in solvents like trichlorobenzene or a mixture of trichlorobenzene with o-xylene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 4-amino-N-(2-oxothiolan-3-yl)benzamide and other substituted benzamides.
Scientific Research Applications
4-nitro-N-(2-oxothiolan-3-yl)benzamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as deubiquitinase enzymes, which play a crucial role in various biological processes . By inhibiting these enzymes, the compound can exert its effects on cellular functions and pathways, leading to potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-nitro-N-(2-oxothiolan-3-yl)benzamide is unique due to its specific structure, which combines a nitro group with a thiolane ring and a benzamide moiety. This unique structure imparts distinct reactivity and selectivity, making it valuable for various applications in scientific research and industry. Its ability to inhibit specific enzymes and its potential therapeutic applications further distinguish it from similar compounds.
Properties
IUPAC Name |
4-nitro-N-(2-oxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-10(12-9-5-6-18-11(9)15)7-1-3-8(4-2-7)13(16)17/h1-4,9H,5-6H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHHQQNEHNIBHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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